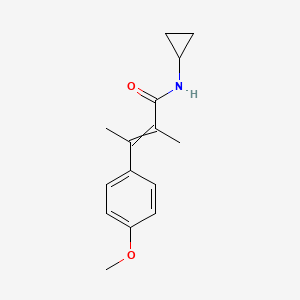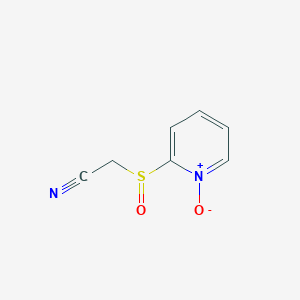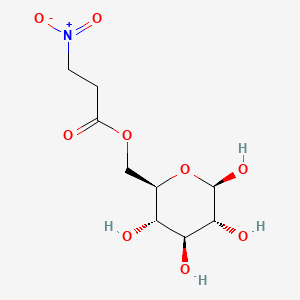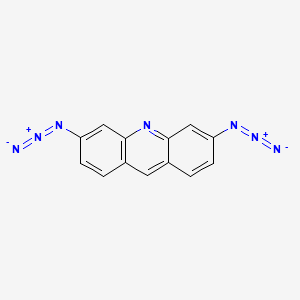![molecular formula C26H23P B14614683 Phosphorane, [(3-methylphenyl)methylene]triphenyl- CAS No. 59625-55-7](/img/structure/B14614683.png)
Phosphorane, [(3-methylphenyl)methylene]triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a member of the phosphorus ylides, commonly referred to as Wittig reagents. These compounds are highly polar and basic, making them valuable tools in synthetic organic chemistry .
Métodos De Preparación
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is typically prepared from methyltriphenylphosphonium bromide through deprotonation using a strong base such as butyllithium . The reaction can be represented as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] Other bases like potassium tert-butoxide and sodium amide can also be used . The phosphorane is generally not isolated but used in situ for further reactions .
Análisis De Reacciones Químicas
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, primarily undergoes methylenation reactions, where it replaces oxygen centers in aldehydes and ketones with a methylene group . The general reaction is: [ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ] The major product of this reaction is an alkene, with triphenylphosphine oxide as a byproduct .
Aplicaciones Científicas De Investigación
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is widely used in synthetic organic chemistry, particularly in the Wittig reaction to form alkenes from aldehydes and ketones . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . Its ability to form stable alkenes with precise double bond placement makes it a valuable reagent in research and industrial applications .
Mecanismo De Acción
The mechanism of action of phosphorane, [(3-methylphenyl)methylene]triphenyl-, involves the formation of a betaine intermediate followed by the formation of a four-membered ring called an oxaphosphetane . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction proceeds through a nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon .
Comparación Con Compuestos Similares
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is similar to other Wittig reagents such as (chloromethylene)triphenylphosphorane, methoxymethylenetriphenylphosphine, and carbomethoxymethylenetriphenylphosphorane . These compounds also undergo Wittig reactions to form alkenes but differ in their substituents and reactivity . The unique feature of phosphorane, [(3-methylphenyl)methylene]triphenyl-, is its ability to form highly stable alkenes with precise double bond placement .
Propiedades
Número CAS |
59625-55-7 |
|---|---|
Fórmula molecular |
C26H23P |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(3-methylphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
Clave InChI |
WQHKVJZVCCMONX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)

![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)


![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)


